4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide
Overview
Description
4-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)butanamide is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.18312656 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Chemistry Applications
Heterocyclic compounds play a crucial role in medicinal chemistry and materials science. The synthesis of thienopyridines and other fused derivatives from acetoacetanilides is a significant area of study. For instance, the reaction of 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide with arylidinecyanothioacetamide results in pyridinethione derivatives, which upon further reaction yield thieno[2,3-b]pyridine derivatives. These compounds have potential applications in the development of new therapeutic agents due to their diverse biological activities (Harb, Hussein, & Mousa, 2006).
Antimicrobial Evaluation
The synthesis of novel pyrazolopyrimidines incorporating sulfonyl groups has shown significant antimicrobial activity, surpassing the activity of reference drugs in some cases. This highlights the potential of sulfonyl-containing heterocyclic compounds in developing new antimicrobial agents. The sulfonyl moiety's presence in these compounds contributes to their effectiveness against a range of bacteria and fungi, suggesting a promising avenue for antibiotic research (Alsaedi, Farghaly, & Shaaban, 2019).
Crystal Structure Analysis
The crystal structures of organic salts, such as pyrimethaminium benzenesulfonate monohydrate, reveal the significance of hydrogen-bonded bimolecular ring motifs in stabilizing these compounds. Such structural insights are invaluable for understanding the interactions at the molecular level, which is critical for the design of compounds with desired properties. The detailed investigation of these structures can inform the synthesis of novel compounds with specific applications in various industries, including pharmaceuticals and materials science (Balasubramani, Muthiah, & Lynch, 2007).
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-7-5-8-22(18(16)3)32-14-6-9-24(29)27-20-10-12-21(13-11-20)33(30,31)28-23-15-17(2)25-19(4)26-23/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,27,29)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKSHOONJWBJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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